1-Propylpiperazine
Overview
Description
1-Propylpiperazine is an organic compound with the chemical formula C7H16N2. It is a derivative of piperazine, characterized by the presence of a propyl group attached to one of the nitrogen atoms in the piperazine ring. This compound is a colorless liquid with a pungent odor and is known for its applications in organic synthesis and the pharmaceutical industry .
Preparation Methods
1-Propylpiperazine can be synthesized through various methods. One common synthetic route involves the reaction of piperazine with propyl bromide. The reaction typically occurs under basic conditions, where piperazine acts as a nucleophile and attacks the propyl bromide, resulting in the formation of this compound .
Reaction Conditions:
Reagents: Piperazine, Propyl Bromide
Solvent: Anhydrous conditions are preferred
Temperature: Typically carried out at room temperature or slightly elevated temperatures
Catalyst: Often, no catalyst is required, but bases like potassium carbonate can be used to enhance the reaction rate
Industrial Production: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction is optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
1-Propylpiperazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert it into secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: N-oxides of this compound
Reduction: Secondary amines
Substitution: Various substituted piperazines
Scientific Research Applications
1-Propylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor antagonists.
Industry: It finds applications in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-Propylpiperazine is primarily related to its interaction with biological targets. It can act as a ligand for various receptors and enzymes, modulating their activity. For example, in medicinal chemistry, it may bind to neurotransmitter receptors, influencing their signaling pathways and exerting therapeutic effects .
Molecular Targets and Pathways:
Neurotransmitter Receptors: Modulation of receptor activity
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways
Comparison with Similar Compounds
1-Propylpiperazine is part of a broader class of piperazine derivatives. Similar compounds include:
1-Ethylpiperazine: Similar structure but with an ethyl group instead of a propyl group
1-Methylpiperazine: Contains a methyl group attached to the piperazine ring
1-Isopropylpiperazine: Features an isopropyl group instead of a propyl group
Uniqueness: this compound is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity compared to other piperazine derivatives .
Biological Activity
1-Propylpiperazine is a derivative of piperazine, a cyclic amine that has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical structure:
This compound features a piperazine ring with a propyl group attached, which influences its interaction with biological targets.
Pharmacological Activities
This compound exhibits various pharmacological activities, including:
- Antitumor Activity : Studies have shown that derivatives of this compound demonstrate significant cytotoxic effects against cancer cell lines. For example, thiazole-based derivatives of this compound were tested against MCF7 (breast cancer) and L929 (fibroblast) cell lines, revealing IC50 values of 105.6 µM and 185.56 µM respectively, indicating selective toxicity towards tumorigenic cells while sparing non-tumorigenic cells .
- Antiviral Activity : Research indicates that piperazine derivatives, including those with propyl substitutions, can act as antagonists for the CXCR4 receptor, which is implicated in HIV infection and cancer metastasis. These compounds have shown promise in mobilizing hematopoietic stem cells and may serve as potential treatments for HIV-related conditions .
- Neuropharmacological Effects : The piperazine scaffold is known for its presence in various psychoactive drugs. Compounds containing this compound have been explored for their effects on neurotransmitter systems, potentially impacting anxiety and depression therapies .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound acts on various receptors, including serotonin and dopamine receptors, influencing mood and behavior. Its structural modifications can enhance binding affinity and selectivity towards specific receptor subtypes .
- Enzyme Inhibition : Some studies have indicated that derivatives of this compound may inhibit enzymes involved in cancer cell proliferation, contributing to their antitumor effects .
Antitumor Efficacy
A study investigated the antitumor effects of synthesized thiazole-based derivatives of this compound. The results showed differential sensitivity between cancerous (MCF7) and non-cancerous (L929) cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF7 | 105.6 |
Compound A | L929 | 185.56 |
Compound B | MCF7 | 82.64 |
Compound B | L929 | 185.86 |
This data suggests that these derivatives selectively target cancer cells while exhibiting lower toxicity to normal cells .
CXCR4 Antagonism
Another study focused on the development of CXCR4 antagonists containing propyl piperazine side chains. These compounds demonstrated significant potency in inhibiting CXCR4-mediated signaling pathways, with therapeutic indices exceeding 100-fold compared to off-target effects:
Compound | CXCR4 IC50 (µM) | Off-target Effects |
---|---|---|
Propyl Piperazine Derivative | <3 | None up to 30 µM |
Control Compound | >10 | Not specified |
These findings underscore the potential of propyl piperazines in treating conditions associated with CXCR4 signaling, such as HIV and certain cancers .
Properties
IUPAC Name |
1-propylpiperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-2-5-9-6-3-8-4-7-9/h8H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEIDMAURCRVCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCNCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30944468 | |
Record name | 1-Propylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30944468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50733-94-3, 21867-64-1 | |
Record name | 1-Propylpiperazine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050733943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propylpiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021867641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30944468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-propylpiperazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.569 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-PROPYLPIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZX73B95TJ7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.